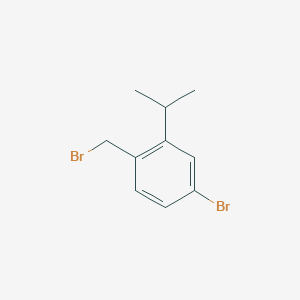![molecular formula C15H13ClO3 B1450126 (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone CAS No. 938458-62-9](/img/structure/B1450126.png)
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone
Descripción general
Descripción
“(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 938458-62-9. It has a molecular weight of 276.72 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-chlorophenyl) [4- (methoxymethoxy)phenyl]methanone”. The InChI code for this compound is1S/C15H13ClO3/c1-18-10-19-12-8-6-11 (7-9-12)15 (17)13-4-2-3-5-14 (13)16/h2-9H,10H2,1H3 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Synthesis Methods : The compound has been synthesized and characterized through various methods, including microwave-assisted synthesis, which offers advantages in terms of reaction speed and environmental friendliness. For instance, derivatives of (2-chlorophenyl)(phenyl)methanone, related to the compound , were prepared by Friedel–Crafts acylation reaction, demonstrating the versatility of synthesis methods for such compounds (Mahdi et al., 2011).
Structural Characterization : Advanced techniques like X-ray diffraction, spectroscopy, and molecular docking have been utilized to elucidate the structural, electronic, and interactive properties of similar compounds. This aids in understanding the compound's potential interactions with biological targets, as well as its stability and behavior in different environments (Lakshminarayana et al., 2018).
Biological Activity and Therapeutic Potential
Anticancer Properties : Some studies have investigated the anticancer potential of related compounds, focusing on mechanisms like tubulin polymerization inhibition and apoptosis induction in cancer cells. These findings suggest that derivatives of (2-chlorophenyl)(phenyl)methanone may have therapeutic value in treating certain cancers (Magalhães et al., 2013).
Antimicrobial Activity : The antimicrobial efficacy of structurally related compounds has been assessed, indicating potential applications in combating bacterial and fungal infections. This highlights the broad spectrum of biological activities that such compounds can exhibit, further underscoring their relevance in pharmaceutical research (Sivakumar et al., 2021).
Environmental and Material Science Applications
Environmental Behavior : Research into the environmental fate and behavior of benzophenone derivatives, closely related to the compound of interest, provides insight into how these chemicals interact with environmental factors, such as light and chlorine. This is crucial for assessing their environmental impact and for the development of safer, more sustainable compounds (Santos & Esteves da Silva, 2019).
Molecular Interactions and Docking Studies : The potential of (2-chlorophenyl)(phenyl)methanone derivatives for interaction with specific biological targets has been explored using molecular docking studies. These studies offer valuable predictions about the compound's affinity towards certain proteins, aiding in the design of targeted therapies (Shahana & Yardily, 2020).
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(methoxymethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-10-19-12-8-6-11(7-9-12)15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLRMIIMUXZTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650774 | |
| Record name | (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
CAS RN |
938458-62-9 | |
| Record name | (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)
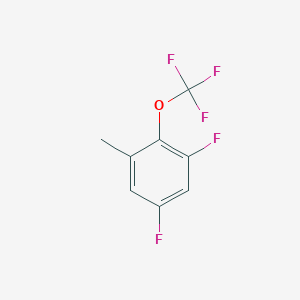


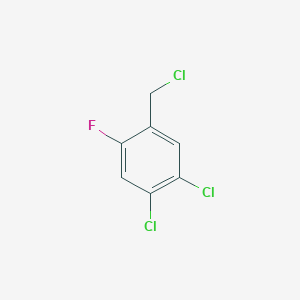
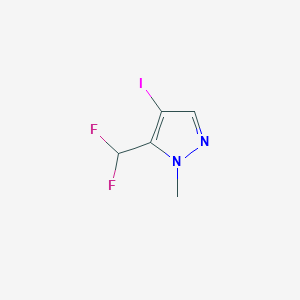
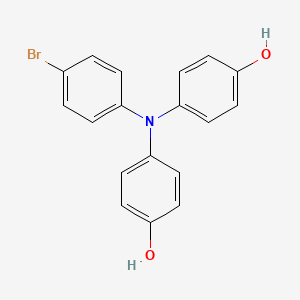
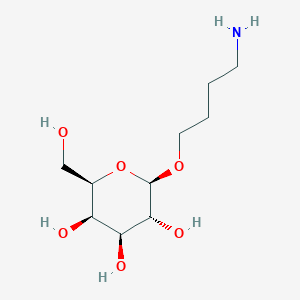
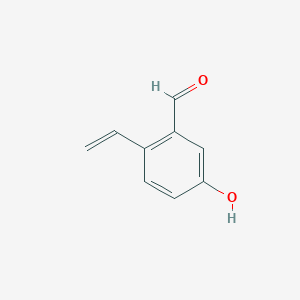
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)

![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1450063.png)
![[1(2H),2'-Bipyridin]-2-one,5'-bromo-](/img/structure/B1450065.png)
